3,3',3'',3'''-(3,8,13,17-Tetramethylporphyrin-2,7,12,18-tetrayl)tetrapropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

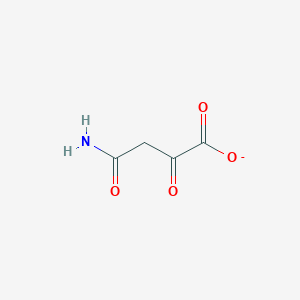

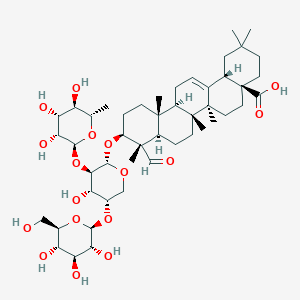

Coproporphyrin III(4-) is a cyclic tetrapyrrole anion obtained by deprotonation of the four carboxy groups of coproporphyrin III; major species at pH 7.3. It is a conjugate base of a coproporphyrin III.

Aplicaciones Científicas De Investigación

Chemotherapy and Photodynamic Therapy

- A study has synthesized porphyrin nitrogen mustards, which are structurally similar to 3,3',3'',3'''-(3,8,13,17-Tetramethylporphyrin-2,7,12,18-tetrayl)tetrapropanoate, for potential use in chemotherapy and photodynamic therapy. These compounds exhibit both chemotherapeutic and photodynamic effects on tumors (Chen Zhi-long et al., 2010).

Petroleum Analysis

- A novel C31 nickel petroporphyrin related to chlorophyll c and structurally similar to the compound has been isolated from oil shale, showcasing the role of such compounds in petroleum analysis (R. Ocampo et al., 1984).

Study of Intermolecular Interactions

- Research on cationic porphyrins, which include compounds like this compound, has been conducted to understand their intermolecular interactions and fluorescence behavior in water (K. Kano et al., 1990).

Catalytic Oxidation

- A ruthenium polymer complex, structurally related to the compound , has been studied for its effectiveness in catalyzing the oxidation of alcohols at room temperature (C. Kato et al., 2006).

Enhanced Optical Nonlinearity

- Porphyrin derivatives, including compounds similar to this compound, have been used to create nanocomposites with enhanced optical nonlinearity, useful in optical applications (R. Pandey et al., 2009).

These applications highlight the versatility and significance of this compound in various scientific research areas.

Scientific Research Applications of this compound

Anti-Tumor Activities and Photodynamic Therapy

Porphyrin derivatives, similar to the tetramethylporphyrin structure, have been synthesized and investigated for their potential in chemotherapy and photodynamic therapy for treating tumors. These compounds display both chemotherapeutic and photodynamic effects, which warrant further exploration in cancer treatment (Chen Zhi-long, Cheng Jing-rong, Wang Wei-qin, Xu De-yu, 2010).

Catalysis and Oxidation Reactions

A three-dimensional microporous ruthenium polymer complex, incorporating a similar porphyrin structure, demonstrated effective catalytic performance for the oxidation of various types of alcohols with molecular oxygen and air at room temperature. This indicates potential applications in green chemistry and catalysis (C. Kato, M. Ono, T. Hino, T. Ohmura, W. Mori, 2006).

Optical Nonlinearity and Nanotechnology

Porphyrin derivatives show enhanced optical nonlinearity, particularly when mixed with conducting polymers. For instance, a porphyrin nanocomposite exhibited significantly enhanced optical limiting properties compared to its individual components, suggesting potential applications in optical devices and nanotechnology (R. Pandey, C. Sandeep, R. Philip, V. Lakshminarayanan, 2009).

Energy Transfer in Molecular Complexes

Porphyrins have been used to study intermolecular interactions and energy transfer in water, providing insights into molecular complex formation and behavior under various conditions. This is crucial for understanding molecular processes in biological systems and material science (K. Kano, M. Takei, S. Hashimoto, 1990).

Geological and Environmental Studies

Related porphyrin structures have been isolated from geological samples like oil shale and studied for their potential as biomarkers of specific photoautotrophs, providing valuable information in geological and environmental research (Y. Kashiyama, M. Shiro, R. Tada, N. Ohkouchi, 2007).

Propiedades

Fórmula molecular |

C36H34N4O8-4 |

|---|---|

Peso molecular |

650.7 g/mol |

Nombre IUPAC |

3-[8,13,18-tris(2-carboxylatoethyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate |

InChI |

InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h13-16,38,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)/p-4 |

Clave InChI |

XNBNKCLBGTWWSD-UHFFFAOYSA-J |

SMILES |

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)[O-])C)CCC(=O)[O-])C)CCC(=O)[O-])CCC(=O)[O-] |

SMILES canónico |

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)[O-])C)CCC(=O)[O-])C)CCC(=O)[O-])CCC(=O)[O-] |

Pictogramas |

Irritant |

Sinónimos |

coproporphyrin III coproporphyrin III, 13C-labeled coproporphyrin III, dihydrochloride coproporphyrin III, sodium salt coproporphyrin III, tetraammonium salt coproporphyrin III, tetrapotassium salt coproporphyrin III, tetrasodium salt zinc coproporphyrin III zincphyrin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1259055.png)

![5-hydroxy-7-prop-2-en-(Z)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one](/img/structure/B1259057.png)

![methyl 8-{[beta-D-galactosyl-(1->3)-N-acetyl-beta-D-glucosamyl]oxy}nonanoate](/img/structure/B1259068.png)

![2-(1H-Benzo[d]imidazol-2-yl)-3-(furan-2-yl)acrylonitrile](/img/structure/B1259073.png)